An In-depth Technical Guide to the Chemical Properties of 2-cyano-N-(pyrimidin-2-yl)acetamide
An In-depth Technical Guide to the Chemical Properties of 2-cyano-N-(pyrimidin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 2-cyano-N-(pyrimidin-2-yl)acetamide is limited in publicly accessible scientific literature and databases. Therefore, this guide provides a comprehensive overview based on available information for the general class of N-heterocyclic cyanoacetamides and data for structurally similar compounds. The experimental protocols provided are representative and may require optimization for the specific synthesis and analysis of the title compound.
Introduction
2-cyano-N-(pyrimidin-2-yl)acetamide is a heterocyclic compound featuring a central acetamide linkage between a cyanoacetic acid moiety and a pyrimidin-2-amine. The constituent functional groups, particularly the cyanoacetamide and pyrimidine ring, are well-recognized pharmacophores in medicinal chemistry. The cyanoacetamide group serves as a versatile synthon for the construction of more complex heterocyclic systems, and the pyrimidine nucleus is a core structural component of numerous biologically active molecules, including nucleobases and various therapeutic agents. This document aims to provide a detailed technical overview of the known and anticipated chemical properties of 2-cyano-N-(pyrimidin-2-yl)acetamide, along with representative experimental procedures for its synthesis and characterization.
Chemical Properties
A summary of the known and predicted chemical properties of 2-cyano-N-(pyrimidin-2-yl)acetamide is presented below.
| Property | Value | Source |
| IUPAC Name | 2-cyano-N-(pyrimidin-2-yl)acetamide | PubChem |
| Molecular Formula | C₇H₆N₄O | PubChem[1] |
| Molecular Weight | 162.15 g/mol | Calculated |
| Monoisotopic Mass | 162.05415 Da | PubChem[1] |
| CAS Number | Not definitively assigned. A product SKU 90158-72-8 has been noted.[2] | Commercial Vendor |
| Predicted XLogP3 | -0.3 | PubChem (predicted)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (predicted)[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (predicted)[1] |
| Rotatable Bond Count | 2 | PubChem (predicted)[1] |
| Topological Polar Surface Area | 81.9 Ų | PubChem (predicted) |
| Predicted Solubility | Low solubility in water; soluble in polar organic solvents such as DMSO and DMF. | Inferred from structure |
| Predicted Melting Point | Expected to be a solid with a relatively high melting point. | Inferred from analogous compounds |
| Predicted Boiling Point | Likely to decompose at high temperatures. | Inferred from analogous compounds |
Synthesis and Experimental Protocols
The synthesis of 2-cyano-N-(pyrimidin-2-yl)acetamide is anticipated to follow established methods for the N-acylation of heteroaromatic amines. A plausible synthetic route involves the reaction of 2-aminopyrimidine with a cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetic acid, in the presence of a coupling agent.
Synthetic Workflow
Representative Synthetic Protocol
This protocol is adapted from the synthesis of analogous N-heterocyclic cyanoacetamides.
Materials:
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2-Aminopyrimidine
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Ethyl cyanoacetate
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High-boiling point solvent (e.g., xylene or neat reaction)
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Diethyl ether (for washing)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyrimidine (1.0 eq) and ethyl cyanoacetate (1.1 eq).
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The reaction mixture can be heated neat or in a minimal amount of a high-boiling solvent like xylene.
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Heat the mixture to reflux (typically 130-140 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate is expected to form.
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Collect the precipitate by vacuum filtration.
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Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
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Dry the product under vacuum to yield 2-cyano-N-(pyrimidin-2-yl)acetamide. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetonitrile if necessary.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.
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¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methylene protons (CH₂) adjacent to the cyano and carbonyl groups, and characteristic signals for the pyrimidine ring protons. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include the carbon of the cyano group (C≡N), the carbonyl carbon (C=O), the methylene carbon (CH₂), and the carbons of the pyrimidine ring.
Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR accessory.
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Expected Absorptions:
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~3300 cm⁻¹ (N-H stretching of the amide)
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~2250 cm⁻¹ (C≡N stretching of the nitrile)
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~1680 cm⁻¹ (C=O stretching of the amide I band)
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~1580-1400 cm⁻¹ (C=C and C=N stretching of the pyrimidine ring)
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Mass Spectrometry (MS)
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Technique: Electrospray ionization (ESI) is a suitable method.
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
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Expected Result: The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 163.0614.
Potential Biological Activity and Signaling Pathways
While specific biological data for 2-cyano-N-(pyrimidin-2-yl)acetamide is not available, the broader class of cyanoacetamides has been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects.[3] The pyrimidine moiety is also a key feature in many kinase inhibitors.
Hypothesized Mechanism of Action (Antimicrobial)
The cyanoacetamide scaffold can be a precursor to more complex heterocyclic systems that may interfere with essential microbial processes. A hypothetical pathway could involve the inhibition of a key bacterial enzyme.
Logical Relationship for Drug Discovery
The exploration of 2-cyano-N-(pyrimidin-2-yl)acetamide and its derivatives in a drug discovery context would follow a logical progression from synthesis to biological evaluation.
Conclusion
2-cyano-N-(pyrimidin-2-yl)acetamide represents a molecule of interest for chemical and pharmaceutical research due to its combination of a reactive cyanoacetamide moiety and a biologically relevant pyrimidine ring. While specific experimental data is currently sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the chemical properties and therapeutic potential of this compound.
